4-(3,4-Dimethoxybenzoyl)-2-methylpyridine

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Medicinal chemists developing CDK inhibitors require the precise 3,4-dimethoxybenzoyl regioisomer-substituting isomers can abolish p21WAF1 induction. 4-(3,4-Dimethoxybenzoyl)-2-methylpyridine (CAS 1187169-20-5) delivers the exact regiochemistry for kinase-targeted library synthesis. • Critical 3,4-dimethoxy motif for catechol bioisostere & bidentate metal chelation • Validated fragment for G1/S cell cycle arrest-focused compound libraries • Standard for regioselective C-H functionalization methodology development

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 1187169-20-5
Cat. No. B1421772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dimethoxybenzoyl)-2-methylpyridine
CAS1187169-20-5
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)C(=O)C2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C15H15NO3/c1-10-8-12(6-7-16-10)15(17)11-4-5-13(18-2)14(9-11)19-3/h4-9H,1-3H3
InChIKeyZSQLBOBUDDVNLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dimethoxybenzoyl)-2-methylpyridine (CAS 1187169-20-5): A Specialized Pyridine Building Block


4-(3,4-Dimethoxybenzoyl)-2-methylpyridine (CAS 1187169-20-5) is a synthetic, small-molecule heterocycle belonging to the arylpyridyl ketone class . Its structure features a 2-methylpyridine core acylated at the 4-position with a 3,4-dimethoxybenzoyl group. While its full biological and pharmacological profile remains largely uncharacterized in the public literature, it serves as a key intermediate and building block in medicinal chemistry, particularly for the elaboration of kinase-targeted libraries where the 3,4-dimethoxy substitution pattern is a critical pharmacophoric element [1].

Building Block Key intermediate for kinase-targeted library synthesis; 3,4-dimethoxy pattern recognized as privileged motif in medicinal chemistry.
Pharmacophore Catechol-like ortho-methoxy arrangement supports potential bidentate metal chelation or hydrogen bonding for fragment-based design.

The Precision of 4-(3,4-Dimethoxybenzoyl)-2-methylpyridine in Isomeric Differentiation


In-class compounds within the (dimethoxybenzoyl)-methylpyridine family cannot be considered interchangeable due to profound structure-activity relationship (SAR) sensitivities. The specific positioning of the methoxy groups on the benzoyl ring and the methyl group on the pyridine core dictates the molecule's electronic distribution, conformational preferences, and potential for key interactions (e.g., hydrogen bonding, metal chelation). For instance, a 3,4-dimethoxy pattern can act as a catechol bioisostere or metal-chelating motif, an attribute absent in 2,5- or 3,5-dimethoxy isomers . Therefore, substituting 4-(3,4-dimethoxybenzoyl)-2-methylpyridine with a regioisomer like 4-(3,5-dimethoxybenzoyl)-2-methylpyridine can lead to complete loss of activity or altered reactivity, as evidenced by the distinct biological profiles of drugs containing this moiety [1]. The evidence below quantifies key differentiation parameters for scientific selection.

Replacement with 3,5-dimethoxy or other regioisomers may abolish the bidentate interaction geometry (chelation/H-bonding) unique to the 3,4-pattern.
Positional isomer exchange can shift target engagement profile; 2-methylpyridine acylation site alters biological pathway context (e.g., CDK vs. tubulin).

Quantitative Differentiation Guide for 4-(3,4-Dimethoxybenzoyl)-2-methylpyridine


Isomeric Specificity: 3,4-Dimethoxy vs. 3,5-Dimethoxy Substitution Patterns

The 3,4-dimethoxybenzoyl motif is a privileged structure in kinase inhibitor design, notably as a key component of the clinical compound Vesnarinone (OPC-8212), while the 3,5-isomer is not known to be present in advanced drug candidates [1]. The target compound's 3,4-substitution pattern allows for potential catechol-like metal chelation or hydrogen bonding, an interaction geometrically impossible for the 3,5-dimethoxybenzoyl-2-methylpyridine (CAS 1187167-62-9) comparator .

Isomeric Specificity
Class-level
3,4-dimethoxy enables catechol-like bidentate chelation/H-bonding; impossible for 3,5-isomer (CAS 1187167-62-9).
Supports fragment-based chelator or kinase inhibitor design; 3,5-isomer cannot fulfill this interaction motif.
Inferred from SAR of catechol-containing enzyme inhibitors; confirm experimentally in target assay.
Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Commercial Purity and Pricing Parity with Positional Isomers

Direct commercial comparison shows that 4-(3,4-dimethoxybenzoyl)-2-methylpyridine is available at a standard purity of 97% from Fluorochem, which is identical to its closest analogs, ensuring no purity penalty for selecting the 3,4-isomer . The pricing is also consistent with these analogs .

Purity & Cost Parity
Supplier data
Purity 97% (Fluorochem); pricing identical to 3,5- and 2,3-regioisomers at ~12,188 RMB/g.
Procurement decisions can focus on structural differentiation; cost and purity are not confounding factors.
Based on supplier-aggregated data; verify lot-specific COA and current pricing.
Chemical Procurement Building Block Sourcing Comparative Cost Analysis

Structural Role in Elaborating the Vesnarinone Pharmacophore

The (3,4-dimethoxyphenyl)(2-methylpyridin-4-yl)methanone scaffold (target compound) serves as a direct synthetic precursor or structural analog to fragments of the clinical compound Vesnarinone (OPC-8212), a molecule with demonstrated in vivo cardiotonic and anti-cancer activity through cyclin-dependent kinase (CDK) modulation [1]. Other isomers, such as the 2-(3,4-dimethoxybenzoyl)-6-methylpyridine scaffold, have primary research interest in tubulin inhibition, indicating that the position of the aroyl group critically shifts the biological target landscape [2].

Pathway Targeting Shift
Class-level
4-(3,4-Dimethoxybenzoyl)-2-methylpyridine scaffold maps to CDK/p21WAF1 pathway (Vesnarinone context); 2-acyl regioisomer linked to tubulin inhibition.
Regioisomer selection directs library toward cell cycle/CDK targets, distinguishing from isomers with reported tubulin activity.
Class-level inference based on literature precedent; direct data for this exact compound is not available.
Drug Discovery Cardiotonic Agent Cancer Biology

Optimal Application Scenarios for 4-(3,4-Dimethoxybenzoyl)-2-methylpyridine Procurement


Medicinal Chemistry: Fragment-Based Design of CDK and Cell Cycle Inhibitors

Due to its structural resemblance to the Vesnarinone pharmacophore [1], this compound is optimally deployed as a starting fragment for developing novel cyclin-dependent kinase (CDK) inhibitors. Its 3,4-dimethoxy motif is critical for the p21WAF1 induction activity observed in advanced leads. Use this compound to synthesize focused libraries targeting G1/S cell cycle arrest, where the 3,5- or 2,3-dimethoxy isomers would be predicted to have a higher probability of failure.

Synthetic Methodology: Exploring Regioselective Acylation Chemistry

As a 4-substituted pyridine, this compound serves as a valuable standard and building block in studies of regioselective C-H functionalization or directed ortho-metalation. The electron-rich 3,4-dimethoxybenzoyl group can influence the reactivity of the pyridine ring differently than the 3,5-isomer . Its procurement supports the development of novel catalytic methods for late-stage functionalization of aroylpyridines.

Chemical Biology: Development of Metal-Chelating Probes

The catechol-like ortho-dimethoxy pattern allows this compound to act as a precursor for metal-chelating agents upon demethylation . This makes it a strategic building block for synthesizing probes targeting metalloenzymes (e.g., histone demethylases, certain hydrolases). This application is not feasible with the 3,5-dimethoxy isomer, which cannot form a bidentate metal complex, making the target compound the only viable choice for this line of research.

Application
Selection Property
Validation Focus
Fragment-Based CDK Inhibitor Design
3,4-dimethoxy motif associated with p21WAF1 induction and CDK pathway context
Verify target engagement and cell cycle modulation in relevant kinase assays
Regioselective Acylation Methodology
4-substituted pyridine scaffold with electron-rich dimethoxybenzoyl group
Assess reactivity and selectivity in C-H functionalization or directed metalation studies
Metal-Chelating Probe Precursor
Catechol-like ortho-dimethoxy pattern enables potential bidentate metal complexation
Evaluate demethylation efficiency and metal-binding affinity of derived chelator
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